molecular formula C10H10N2O2 B126986 2-Ethenyl-1-methylbenzimidazole-4,7-diol CAS No. 151920-57-9

2-Ethenyl-1-methylbenzimidazole-4,7-diol

Cat. No.: B126986
CAS No.: 151920-57-9
M. Wt: 190.2 g/mol
InChI Key: ICDBMRIILLFXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethenyl-1-methylbenzimidazole-4,7-diol is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry

Preparation Methods

The synthesis of 2-Ethenyl-1-methylbenzimidazole-4,7-diol typically involves the following steps:

    Starting Materials: The synthesis begins with N-methyl-o-phenylenediamine and acrolein.

    Cyclization: The reaction proceeds through a cyclization process, where the starting materials are heated in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Ethenyl-1-methylbenzimidazole-4,7-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce nitro or halogen groups into the benzimidazole ring.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Ethenyl-1-methylbenzimidazole-4,7-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of dyes and pigments due to its stable chemical structure and vibrant color properties.

Mechanism of Action

The mechanism by which 2-Ethenyl-1-methylbenzimidazole-4,7-diol exerts its effects involves:

    Molecular Targets: The compound targets specific enzymes and proteins within cells, disrupting their normal function.

    Pathways: It interferes with cellular pathways involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-Ethenyl-1-methylbenzimidazole-4,7-diol can be compared with other benzimidazole derivatives, such as:

    1-Methyl-1H-benzimidazole: Lacks the ethenyl and hydroxyl groups, resulting in different chemical properties and biological activities.

    2-Ethenyl-1H-benzimidazole: Similar structure but without the methyl and hydroxyl groups, leading to variations in reactivity and applications.

    4,7-Dihydroxy-1H-benzimidazole: Contains hydroxyl groups but lacks the methyl and ethenyl groups, affecting its overall stability and function.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

151920-57-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

2-ethenyl-1-methylbenzimidazole-4,7-diol

InChI

InChI=1S/C10H10N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5,13-14H,1H2,2H3

InChI Key

ICDBMRIILLFXLX-UHFFFAOYSA-N

SMILES

CN1C(=NC2=C(C=CC(=C21)O)O)C=C

Canonical SMILES

CN1C(=NC2=C(C=CC(=C21)O)O)C=C

Synonyms

1H-Benzimidazole-4,7-diol,2-ethenyl-1-methyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.